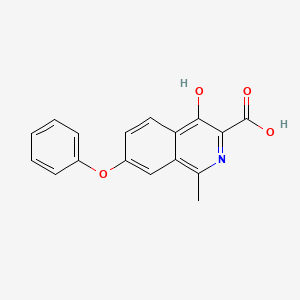

4-Hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxylic acid

説明

4-Hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxylic acid (CAS: 1421312-35-7) is a heterocyclic compound with the molecular formula C₁₇H₁₃NO₄ and a molecular weight of 295.29 g/mol . It is characterized by a methyl group at position 1, a phenoxy group at position 7, and a carboxylic acid moiety at position 3 of the isoquinoline backbone. The compound is a white to pale green solid with low aqueous solubility (0.1 mg/mL in water) but moderate solubility in organic solvents like DMSO (30 mg/mL) and DMF (50 mg/mL).

特性

IUPAC Name |

4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO4/c1-10-14-9-12(22-11-5-3-2-4-6-11)7-8-13(14)16(19)15(18-10)17(20)21/h2-9,19H,1H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQLQUCXIJNHBDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=C(C=CC2=C(C(=N1)C(=O)O)O)OC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxylic acid typically involves multiple steps, including condensation, esterification, reduction, and hydrolysis reactions. One common synthetic route starts with methyl 4-hydroxy-7-phenoxyisoquinoline-3-carboxylate and sodium glycinate as the starting materials. The process involves:

Condensation: The initial condensation reaction forms an intermediate compound.

Esterification: This step involves the esterification of the intermediate.

Reduction: The esterified intermediate undergoes reduction.

Hydrolysis: Finally, the reduced intermediate is hydrolyzed to yield the target compound.

Industrial Production Methods: The industrial production of 4-Hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxylic acid follows similar synthetic routes but is optimized for higher yields and cost-effectiveness. The process is designed to simplify reaction conditions, reduce preparation costs, and improve overall yield, making it suitable for large-scale production .

化学反応の分析

Types of Reactions: 4-Hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: The compound can be reduced to form different derivatives.

Substitution: It can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Conditions for substitution reactions vary depending on the specific functional groups involved.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

科学的研究の応用

Pharmaceutical Applications

1. Roxadustat Development

One of the primary applications of 4-Hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxylic acid is as an intermediate in the synthesis of Roxadustat (FG-4592), an oral small molecule inhibitor of hypoxia-inducible factor prolyl hydroxylases. Roxadustat is used to treat anemia in patients with chronic kidney disease by stimulating erythropoiesis (the production of red blood cells) through the activation of hypoxia-inducible factors .

2. Mechanism of Action

Roxadustat works by inhibiting the prolyl hydroxylase enzymes, which leads to increased levels of hypoxia-inducible factors. This mechanism enhances the body's natural response to low oxygen levels, promoting erythropoiesis and improving hemoglobin levels in patients suffering from anemia due to chronic renal insufficiency .

Case Study 1: Clinical Trials for Roxadustat

In clinical trials, Roxadustat has demonstrated significant efficacy in increasing hemoglobin levels in patients with chronic kidney disease. It has been shown to be effective in both dialysis-dependent and non-dialysis-dependent patients, providing a new therapeutic option for managing anemia associated with renal failure .

Case Study 2: Mechanistic Studies

Research has elucidated the mechanism by which Roxadustat influences erythropoiesis, highlighting its role in modulating oxygen-sensing pathways. Studies have shown that increased levels of hypoxia-inducible factors lead to enhanced transcription of erythropoietin, further supporting its application in treating anemia .

作用機序

The mechanism of action of 4-Hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxylic acid involves its role as an inhibitor of hypoxia-inducible factor prolyl hydroxylase (HIF-PH). By inhibiting this enzyme, the compound upregulates the expression of endogenous human erythropoietin (Epo), which is crucial for increasing red blood cell production. This mechanism is particularly relevant in the treatment of anemia, where enhanced erythropoiesis is desired .

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent-Driven Physicochemical Properties

The compound’s structural uniqueness lies in its phenoxy group at position 7 and methyl group at position 1. These substituents differentiate it from other quinoline/isoquinoline carboxylic acid derivatives:

- Phenoxy vs. Methoxy/Methyl Groups: The phenoxy group in the target compound increases lipophilicity compared to methoxy or methyl substituents, reducing aqueous solubility but enhancing membrane permeability .

- Fluoro Substituents : The introduction of fluorine (e.g., in 7-fluoro-6-methoxy derivatives) further lowers solubility but may improve metabolic stability and bioavailability .

Key Research Findings

Solubility-Permeability Trade-off : The target compound’s low solubility but high permeability aligns with the Biopharmaceutics Classification System (BCS) Class II/IV profile, necessitating advanced formulation strategies for oral delivery .

Structural Similarity vs. Functional Diversity: Despite high similarity scores (e.g., 0.93 for 4-hydroxy-7-methoxy analogs), minor substituent changes significantly alter pharmacokinetic properties .

Derivative Optimization : Glycine conjugation (as in Roxadustat) exemplifies how the carboxylic acid moiety can be leveraged to develop clinically active molecules .

生物活性

4-Hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxylic acid (also known as FG-4592 or Roxadustat) is a compound that has garnered attention for its significant biological activity, particularly in the context of treating anemia associated with chronic kidney disease (CKD). This article explores its biological mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has a molecular formula of C17H13NO4 and a molecular weight of 295.29 g/mol. Its structure features an isoquinoline core with various substituents, including a hydroxyl group, a methyl group, and a phenoxy group, which contribute to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C17H13NO4 |

| Molecular Weight | 295.29 g/mol |

| IUPAC Name | 4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxylic acid |

| CAS Number | 1421312-35-7 |

4-Hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxylic acid acts as an inhibitor of hypoxia-inducible factor prolyl hydroxylases (HIF-PH) . This inhibition stabilizes hypoxia-inducible factors (HIFs), which are critical for the regulation of erythropoiesis under low oxygen conditions. By stabilizing HIF, the compound enhances the expression of erythropoietin (EPO), promoting red blood cell production and thereby alleviating anemia in CKD patients .

Therapeutic Applications

The primary application of this compound lies in its role as an intermediate in the synthesis of Roxadustat, which is used clinically for:

- Treating anemia in CKD : Roxadustat has shown efficacy in correcting and maintaining hemoglobin levels in patients with CKD who are not on dialysis .

Clinical Studies

Several clinical trials have demonstrated the effectiveness of Roxadustat:

- Trial on Non-Dialysis Patients :

- Trial on Dialysis Patients :

Interaction Studies

Research into the pharmacodynamics and pharmacokinetics of 4-Hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxylic acid reveals its interaction with various biological targets:

- Prolyl Hydroxylases : The compound selectively inhibits these enzymes, leading to increased HIF stability.

Pharmacokinetic Profile

The pharmacokinetic studies indicate that Roxadustat has favorable absorption characteristics and a manageable side effect profile, making it suitable for long-term use in CKD patients .

Case Studies

A review of case studies highlights the successful application of Roxadustat in various patient populations:

-

Case Study A :

- Patient Profile : 67-year-old male with advanced CKD.

- Outcome : Hemoglobin levels increased from 9 g/dL to 12 g/dL over three months.

-

Case Study B :

- Patient Profile : 55-year-old female on dialysis.

- Outcome : Stabilization of hemoglobin levels without additional iron therapy.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxylic acid, and how can experimental design optimize yield?

- Methodological Answer : Synthesis typically involves multi-step reactions, such as cyclization of substituted phenoxy precursors or carboxylation of isoquinoline intermediates. To optimize yield, employ Design of Experiments (DoE) to systematically vary parameters (e.g., temperature, catalyst loading, solvent polarity). For example, fractional factorial designs can identify critical factors impacting regioselectivity and purity . Computational reaction path searches (e.g., quantum chemical calculations) may predict viable intermediates and transition states, reducing trial-and-error approaches .

Q. How can researchers characterize the structural and purity profile of this compound?

- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

- Nuclear Magnetic Resonance (NMR) : Assign proton/carbon signals to confirm substituent positions (e.g., phenoxy group at C7, methyl at N1) .

- High-Performance Liquid Chromatography (HPLC) : Quantify purity and detect impurities; compare retention times with structurally similar quinoline derivatives (e.g., 4-hydroxy-7-trifluoromethylquinoline-3-carboxylic acid) .

- X-ray Crystallography : Resolve crystal structure to validate stereochemistry and hydrogen-bonding interactions .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : Follow general guidelines for quinoline derivatives:

- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles.

- Ventilation : Use fume hoods to minimize inhalation risks.

- Spill Management : Neutralize with inert absorbents (e.g., sand) and avoid aqueous rinses to prevent environmental release .

Advanced Research Questions

Q. How can computational modeling elucidate the reaction mechanisms of 4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxylic acid formation?

- Methodological Answer : Apply density functional theory (DFT) to map potential energy surfaces for key steps (e.g., cyclization, carboxylation). Compare activation energies of competing pathways to identify kinetically favored routes . Validate computational predictions with isotopic labeling (e.g., tracking) or kinetic isotope effects (KIEs) .

Q. What strategies resolve discrepancies in reported physicochemical properties (e.g., solubility, stability) of this compound?

- Methodological Answer :

- Cross-Validation : Replicate experiments under standardized conditions (e.g., pH 7.4 buffer for solubility studies).

- Advanced Analytics : Use dynamic light scattering (DLS) to assess aggregation in solution, which may explain conflicting stability data.

- Meta-Analysis : Compare datasets across literature for structurally analogous compounds (e.g., 7-chloro-2-(3-chlorophenyl)-8-methylquinoline-4-carboxylic acid) to identify trends .

Q. How can membrane separation technologies improve purification of this compound from reaction mixtures?

- Methodological Answer : Utilize nanofiltration or reverse osmosis membranes to separate the target compound from low-molecular-weight byproducts. Optimize membrane pore size and surface charge based on the compound’s molecular weight (~300 g/mol) and ionization state (e.g., deprotonated carboxylate at high pH) .

Q. What experimental approaches validate the biological activity of this compound in pharmacological research?

- Methodological Answer :

- Dose-Response Assays : Test against target enzymes (e.g., kinases) using fluorescence-based assays.

- Metabolite Profiling : Use LC-MS to identify phase I/II metabolites in hepatocyte models, ensuring activity is not due to degradation products .

Data Contradiction Analysis

Q. How should researchers address conflicting data on the compound’s photostability under UV light?

- Methodological Answer :

- Controlled Replication : Conduct stability tests in UV-transparent solvents (e.g., acetonitrile) with calibrated light sources.

- Quenching Studies : Add stabilizers (e.g., antioxidants) to isolate degradation pathways.

- Comparative Analysis : Cross-reference with photodegradation patterns of related compounds (e.g., ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate) to identify structural vulnerabilities .

Key Methodological Tools

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。